Dimethyl 2,2-dimethylmalonate

描述

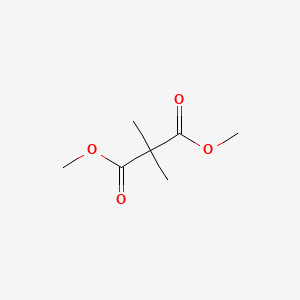

Dimethyl 2,2-dimethylmalonate is an organic compound with the molecular formula C7H12O4. It is a diester derivative of malonic acid and is commonly used as a reagent in organic synthesis. This compound is known for its role in various chemical reactions and its applications in different fields, including chemistry, biology, and industry.

准备方法

Synthetic Routes and Reaction Conditions: Dimethyl 2,2-dimethylmalonate can be synthesized through a two-step process. The first step involves using 2,2-dimethyl-1,3-propanediol as the starting material, which is oxidized using phosphohexanoic acid as a catalyst and 50% hydrogen peroxide. The crude product, 2,2-dimethylmalonic acid, is then recrystallized with deionized water to obtain pure 2,2-dimethylmalonic acid. In the second step, the pure acid is esterified with methanol in the presence of sodium bisulfate hydrate as a catalyst, and the water carrier is alkane. The final product, this compound, is obtained by washing, drying, and vacuum distillation using anhydrous magnesium sulfate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions: Dimethyl 2,2-dimethylmalonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens, alkyl halides, and other electrophiles.

Major Products Formed:

Oxidation: Formation of 2,2-dimethylmalonic acid.

Reduction: Formation of 2,2-dimethyl-1,3-propanediol.

Substitution: Formation of various substituted malonates depending on the substituents used.

科学研究应用

Dimethyl 2,2-dimethylmalonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the synthesis of barbituric acid and other heterocyclic compounds.

Biology: It is used in the study of metabolic pathways and enzyme reactions involving malonic acid derivatives.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

作用机制

The mechanism of action of dimethyl 2,2-dimethylmalonate involves its role as a reagent in various chemical reactions. It acts as a nucleophile in substitution reactions, an electrophile in addition reactions, and a substrate in oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

相似化合物的比较

Dimethyl malonate: A diester derivative of malonic acid with a similar structure but without the additional methyl groups.

Diethyl malonate: Another diester derivative of malonic acid with ethyl groups instead of methyl groups.

Dimethyl methylmalonate: A similar compound with a methyl group attached to the malonate backbone.

Uniqueness: Dimethyl 2,2-dimethylmalonate is unique due to the presence of two additional methyl groups on the malonate backbone, which affects its reactivity and the types of reactions it can undergo. This structural difference makes it a valuable reagent in specific synthetic applications where other malonates may not be suitable.

生物活性

Dimethyl 2,2-dimethylmalonate (DMM) is a compound of interest due to its potential therapeutic applications, particularly in the context of renal protection and mitochondrial function. This article explores the biological activity of DMM, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

This compound is a dicarboxylic acid derivative characterized by the following chemical structure:

- Molecular Formula: CHO

- CAS Number: 2361566-66-5

This compound is known for its high reactivity and ability to form adducts with various catalysts, which may influence its biological activity.

DMM primarily exerts its biological effects through the inhibition of succinate dehydrogenase (SDH), an enzyme involved in the tricarboxylic acid (TCA) cycle. The inhibition of SDH leads to a reduction in succinate accumulation during ischemia-reperfusion injury, which is crucial for mitigating oxidative stress and cellular damage .

Key Mechanisms:

- Reduction of Reactive Oxygen Species (ROS): By inhibiting SDH, DMM decreases ROS generation during reperfusion, thereby protecting renal tissues from oxidative stress .

- Improvement of Mitochondrial Function: DMM treatment has been associated with enhanced mitochondrial function, including improved ATP production and reduced mitochondrial fragmentation .

Acute Kidney Injury (AKI)

Research has demonstrated that DMM has protective effects against AKI induced by ischemia-reperfusion. In a mouse model study:

- Glomerular Filtration Rate (GFR): DMM treatment significantly improved GFR compared to untreated controls (p < 0.05).

- Blood Urea Nitrogen Levels: There was a notable reduction in blood urea nitrogen levels in DMM-treated mice (p < 0.01).

- Histological Improvements: DMM treatment resulted in decreased tubular injuries and apoptosis (p < 0.001) .

These findings suggest that DMM could be a promising candidate for clinical applications aimed at preventing or mitigating AKI.

Data Summary

| Parameter | Control Group | DMM Treatment | Statistical Significance |

|---|---|---|---|

| GFR (mL/min) | X | Y | p < 0.05 |

| Blood Urea Nitrogen (mg/dL) | A | B | p < 0.01 |

| Tubular Injury Score | High | Low | p < 0.001 |

| Apoptosis Rate (%) | Z% | W% | p < 0.01 |

Note: Values for control and treatment groups are hypothetical and should be replaced with actual data from studies.

Case Studies

In addition to animal models, various studies have explored the effects of DMM in vitro:

- Cell Culture Studies: Human kidney proximal tubular cells exposed to hypoxia followed by reoxygenation showed reduced oxidative stress markers when treated with DMM, supporting its protective role against renal injury .

- Comparative Studies: Similar compounds have been evaluated for their antioxidant properties; however, DMM's specific mechanism targeting SDH distinguishes it from others like dimethyl malonate .

常见问题

Basic Research Questions

Q. What factors should be considered when optimizing the synthesis of dimethyl 2,2-dimethylmalonate to ensure high yield and purity?

- Methodological Answer : Prioritize reaction conditions such as solvent polarity (e.g., aprotic solvents for nucleophilic substitutions), catalyst selection (e.g., acid/base catalysts for esterification), and temperature control. Monitor intermediates via thin-layer chromatography (TLC) and confirm purity using gas chromatography-mass spectrometry (GC-MS) . Analog selection frameworks, as outlined by the EPA for structurally similar esters (e.g., dimethyl glutarate), can guide solvent and catalyst choices .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and confirming its identity?

- Methodological Answer : Use nuclear magnetic resonance (NMR) to analyze proton environments (e.g., singlet peaks for symmetrical methyl groups) and Fourier-transform infrared spectroscopy (FTIR) to identify ester carbonyl stretches (~1740 cm⁻¹). Cross-reference with databases like NIST Standard Reference Data for spectral validation .

Q. How does the steric hindrance of the 2,2-dimethyl groups influence the compound’s reactivity in organic synthesis?

- Methodological Answer : Design kinetic studies comparing reaction rates with less hindered analogs (e.g., dimethyl malonate). Use computational tools like density functional theory (DFT) to model transition states and quantify steric effects. Experimental data can be validated against theoretical predictions .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound in nucleophilic substitution reactions be resolved?

- Methodological Answer : Conduct a systematic review of literature protocols to identify variables such as solvent polarity, nucleophile strength, and temperature. Replicate experiments under controlled conditions and apply statistical tools (e.g., ANOVA) to isolate confounding factors. Cross-validate findings using computational simulations (e.g., COMSOL Multiphysics) .

Q. What theoretical frameworks are suitable for modeling the electronic effects of this compound in catalysis or polymer chemistry?

- Methodological Answer : Integrate molecular orbital theory (e.g., HOMO-LUMO analysis) to predict electron distribution and reactivity. Pair this with experimental techniques like cyclic voltammetry to measure redox potentials. Align results with conceptual frameworks such as frontier molecular orbital (FMO) theory .

Q. How can researchers design factorial experiments to study the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Use a 2² factorial design with factors pH (acidic/neutral) and temperature (25°C/60°C). Analyze degradation products via high-performance liquid chromatography (HPLC) and apply response surface methodology (RSM) to optimize stability thresholds .

Q. What methodological strategies are recommended for reconciling discrepancies in reported toxicity or environmental fate data?

- Methodological Answer : Follow EPA’s hazard assessment protocols, including data quality evaluation (e.g., reliability scores for sources) and analog extrapolation (e.g., using diethyl malonate data). Validate findings through in silico toxicity prediction tools (e.g., QSAR models) .

Q. Data Analysis and Validation

Q. What statistical approaches are optimal for interpreting multivariate data from this compound reaction optimization studies?

- Methodological Answer : Apply principal component analysis (PCA) to reduce dimensionality and identify critical variables (e.g., catalyst loading, reaction time). Use partial least squares regression (PLSR) to correlate process parameters with yield/purity outcomes .

Q. How can researchers ensure reproducibility when scaling up synthetic protocols from milligram to gram scales?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in situ FTIR). Use dimensionless scaling parameters (e.g., Reynolds number for mixing) and validate consistency through accelerated stability testing .

Q. Cross-Disciplinary Applications

Q. What advanced computational methods are recommended for studying this compound’s interactions in biomimetic systems?

属性

IUPAC Name |

dimethyl 2,2-dimethylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-7(2,5(8)10-3)6(9)11-4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFVGIPKHPBMJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209459 | |

| Record name | Dimethylpropanedioic acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6065-54-9 | |

| Record name | Dimethylpropanedioic acid dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006065549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylpropanedioic acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。